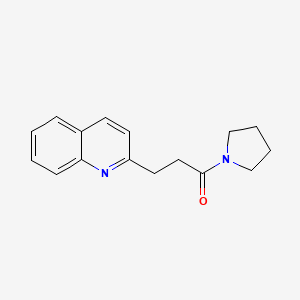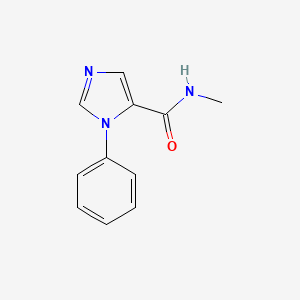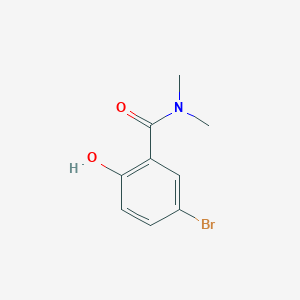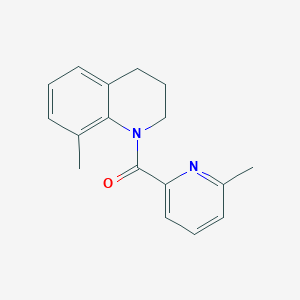
N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide, also known as CX546, is a compound that has been extensively studied for its potential therapeutic uses in various neurological disorders. This compound belongs to the class of ampakines, which are a group of compounds that modulate the activity of AMPA receptors in the brain. AMPA receptors play a crucial role in synaptic plasticity, which is the ability of the brain to adapt and change in response to new experiences.
Wirkmechanismus
N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide acts by modulating the activity of AMPA receptors in the brain. Specifically, N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide enhances the activity of these receptors, which leads to an increase in synaptic plasticity. This increase in synaptic plasticity is thought to underlie the cognitive-enhancing effects of N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide.
Biochemical and physiological effects:
In addition to its cognitive-enhancing effects, N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide has been shown to have other biochemical and physiological effects. For example, N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide has been shown to increase the release of neurotransmitters such as acetylcholine and dopamine. N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide in lab experiments is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for studying the role of AMPA receptors in synaptic plasticity and cognitive function. However, one limitation of using N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide in lab experiments is that it is a relatively new compound, and its long-term effects on the brain are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide. One area of research could be to investigate its potential therapeutic uses in other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of research could be to investigate the long-term effects of N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide on the brain, including its potential for neurotoxicity. Additionally, researchers could investigate the development of new and more potent ampakines that could have even greater therapeutic potential than N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide.
Synthesemethoden
The synthesis of N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is cyclohexylmethylamine, which is reacted with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 2-oxolane carboxylic acid to yield N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide has been extensively studied for its potential therapeutic uses in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide can enhance cognitive function and memory in animal models of these disorders. N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-N-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-14(10-11-6-3-2-4-7-11)13(15)12-8-5-9-16-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDUBXDLCXUBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)




![[4-[(3-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7509775.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone](/img/structure/B7509778.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)

![2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509797.png)
![2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7509804.png)


